2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a chloro group and a tosylated pyrrolidine moiety
Preparation Methods
The synthesis of 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The tosylated pyrrolidine is then coupled with a chlorinated pyridine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Chemical Reactions Analysis
2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound also features a pyridine ring but with different substituents and structural features.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring fused with a pyrimidine ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tosylated pyrrolidine moiety, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClN2O2S |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-chloro-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C16H17ClN2O2S/c1-12-6-8-13(9-7-12)22(20,21)19-11-3-5-15(19)14-4-2-10-18-16(14)17/h2,4,6-10,15H,3,5,11H2,1H3 |
InChI Key |
IICHLPWTOYEYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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